Pubchem_71403125

Description

PubChem CID 71403125 is a chemical compound cataloged in the PubChem Compound database, a comprehensive public resource managed by the National Center for Biotechnology Information (NCBI). This structure is derived from aggregated data across hundreds of sources, including scientific literature, patents, and high-throughput screening programs .

Key features of PubChem include:

- Structural standardization: Ensures consistency in chemical representation .

- Multi-dimensional data integration: Links to biological assays, gene interactions, and safety profiles .

- Cross-referencing: Connects compounds to substances, patents, and PubMed articles .

For CID 71403125, users can access its Compound Summary page to retrieve aggregated data, including synonyms, molecular formulas, and associated bioassays. If experimental data are sparse, PubChem’s similarity search tools (2-D and 3-D) enable inference from structurally or conformationally analogous compounds .

Properties

CAS No. |

78271-95-1 |

|---|---|

Molecular Formula |

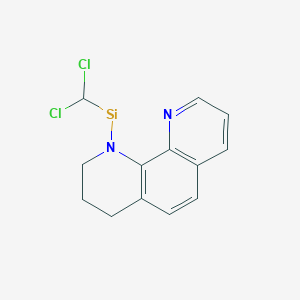

C13H12Cl2N2Si |

Molecular Weight |

295.24 g/mol |

InChI |

InChI=1S/C13H12Cl2N2Si/c14-13(15)18-17-8-2-4-10-6-5-9-3-1-7-16-11(9)12(10)17/h1,3,5-7,13H,2,4,8H2 |

InChI Key |

GFQGHWJRHAFYCV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C3=C(C=CC=N3)C=C2)N(C1)[Si]C(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of Pubchem_71403125 involves several steps. One common method includes the reaction of a fatty alcohol mixture rich in C12-C14 alcohols with a Lewis acid catalyst. Epichlorohydrin is then added slowly to control the exotherm, resulting in the formation of halohydrins. This is followed by a caustic dehydrochlorination to form the final product . Industrial production methods often involve similar steps but on a larger scale, ensuring the purity and consistency of the compound.

Chemical Reactions Analysis

Pubchem_71403125 undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Scientific Research Applications

Pubchem_71403125 has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of Pubchem_71403125 involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Complementary Nature of 2-D and 3-D Methods

A 2016 study demonstrated that 2-D and 3-D neighbors overlap by only 10–30%, highlighting their complementary roles. For example:

Bioactivity Correlation

3-D similarity often correlates better with shared bioactivity, as shape complementarity drives target binding. For instance, prostaglandin analogs with dissimilar 2-D structures but matching 3-D conformations showed overlapping cyclooxygenase inhibition .

Limitations in Salt Forms

If CID 71403125 is a salt (e.g., hydrochloride), its 3-D conformer model may be absent. Bioactivity data attributed to the salt form might instead reside in the parent compound’s record, necessitating manual curation .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.